![molecular formula C16H17NO5 B3934321 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3934321.png)
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene
Overview
Description
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene, also known as ICI 182,780 or Fulvestrant, is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive breast cancer. It is a synthetic compound that binds to the estrogen receptor and induces its degradation, leading to a decrease in estrogen signaling.
Mechanism of Action
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in estrogen signaling and a subsequent decrease in breast cancer cell growth and survival. Unlike other endocrine therapies, which block estrogen signaling, 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene completely degrades the estrogen receptor, making it an effective treatment for hormone receptor-positive breast cancer that has become resistant to other therapies.
Biochemical and Physiological Effects:
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene has been shown to decrease breast cancer cell growth and survival in vitro and in vivo. Additionally, it has been shown to decrease estrogen receptor expression and activity in breast cancer cells. In clinical trials, it has been shown to be an effective treatment for hormone receptor-positive breast cancer in postmenopausal women who have progressed on other endocrine therapies.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene in lab experiments is its ability to completely degrade the estrogen receptor, making it an effective tool for studying estrogen receptor signaling. However, one limitation is that it can be difficult to synthesize and is relatively expensive compared to other endocrine therapies.
Future Directions
There are several future directions for research involving 1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene. One direction is to investigate its potential use in combination with other therapies for the treatment of breast cancer. Another direction is to investigate its use in other types of cancer that are driven by estrogen signaling. Additionally, there is potential for the development of new SERDs that are more potent and have fewer side effects than current therapies.
Scientific Research Applications
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene is used in scientific research as a tool to study estrogen receptor signaling. It is commonly used in in vitro and in vivo experiments to investigate the effects of estrogen receptor degradation on breast cancer cell growth and survival. Additionally, it has been used in clinical trials to treat hormone receptor-positive breast cancer in postmenopausal women who have progressed on other endocrine therapies.
properties
IUPAC Name |
1-[2-(3-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-12-6-7-16(15(10-12)17(18)19)22-9-8-21-14-5-3-4-13(11-14)20-2/h3-7,10-11H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGDJSKEWDFURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC=CC(=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6451683 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.